molecular formula C24H20N4O6S2 B2825580 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide CAS No. 307327-16-8

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide

Cat. No. B2825580
CAS RN: 307327-16-8
M. Wt: 524.57
InChI Key: AXQFAOAMOWYMPK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be complex. The dihydroquinoline and benzothiazole rings are likely to contribute to the compound’s stability and may influence its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the nitro group is electron-withdrawing, which could make the compound more reactive towards nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a sulfonamide could increase its solubility in water, while the nitro group could make it more reactive .

Scientific Research Applications

1. Antihypertensive and Diuretic Potential

  • Research Context : A study explored the pharmacological properties of a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamide derivatives, which are structurally related to the compound . These compounds were evaluated for diuretic, antihypertensive, and anti-diabetic potentials in rats (Rahman et al., 2014).

2. Antimicrobial Activity

  • Synthesis and Screening : Another study focused on the synthesis of fluoro-substituted sulphonamide benzothiazoles, which are structurally akin to the specified compound. The synthesized compounds were screened for antimicrobial activity, highlighting their potential in treating microbial infections (Jagtap et al., 2010).

3. Anticancer Properties

  • PI3K Inhibition and Anticancer Effects : A study synthesized 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents. These compounds, similar in structure to the compound , showed significant antiproliferative activities against various human cancer cell lines (Shao et al., 2014).

4. Psychotropic Activity

  • Sedative and Anti-inflammatory Effects : Research on N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives demonstrated significant sedative action, anti-inflammatory activity, and selective cytotoxic effects against tumor cell lines. These findings, related to compounds structurally similar to the subject compound, suggest a range of potential therapeutic applications (Zablotskaya et al., 2013).

Future Directions

The potential applications of this compound would depend on its properties and reactivity. It could be of interest in various fields, including medicinal chemistry, materials science, and chemical synthesis .

properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O6S2/c1-34-20-13-17(28(30)31)14-21-22(20)25-24(35-21)26-23(29)16-8-10-18(11-9-16)36(32,33)27-12-4-6-15-5-2-3-7-19(15)27/h2-3,5,7-11,13-14H,4,6,12H2,1H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQFAOAMOWYMPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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